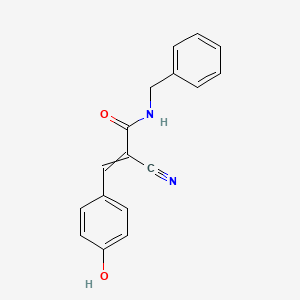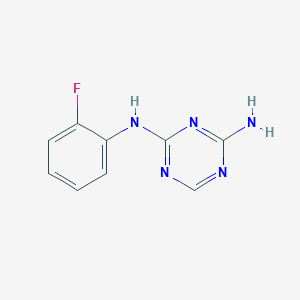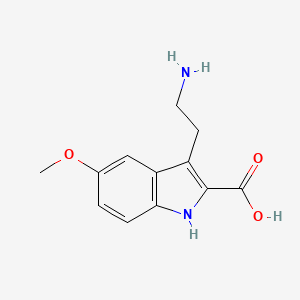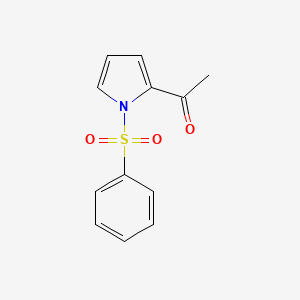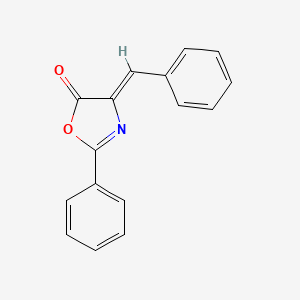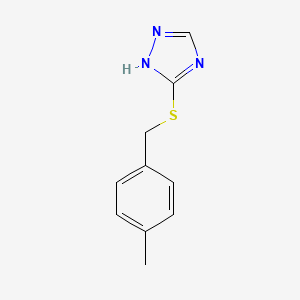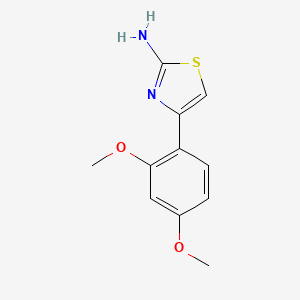
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Übersicht
Beschreibung
The chemical compound "4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine" is a member of a broader class of compounds known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. It encompasses a thiazole core, a common motif in medicinal chemistry, linked to a 2,4-dimethoxyphenyl group, indicating potential for significant biochemical interactions.
Synthesis Analysis
The synthesis of thiazole derivatives often involves strategies such as the Buchwald-Hartwig cross-coupling reaction, which facilitates the formation of C-N bonds, crucial for constructing the thiazole ring system associated with various biological activities. For instance, palladium-catalyzed Buchwald-Hartwig cross-coupling has been employed to synthesize related compounds, showcasing the versatility and efficiency of this approach in synthesizing complex thiazole derivatives (Queiroz et al., 2007).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including "this compound," can exhibit significant variations in electronic effects and conformational freedom, affecting their biological activity and interaction with biomolecules. Crystallographic studies offer insights into the intermolecular interactions and supramolecular architecture, crucial for understanding the compound's behavior in biological systems (Pyrih et al., 2023).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, highlighting their reactivity and functional group transformations. These reactions can lead to the formation of new bonds, introduction of substituents, and generation of novel derivatives with enhanced or altered properties. For example, thiazole compounds have been involved in reactions leading to the formation of hetaryl-substituted benzothiazoles, underlining the synthetic utility of thiazole derivatives in organic synthesis (Dorofeenko et al., 1973).
Wissenschaftliche Forschungsanwendungen
1. Biological Activities
- Anthelmintic and Anti-inflammatory Activities : New derivatives including 4-(3,4-dimethoxy-phenyl)-5-phenylsulfanyl-thiazol-2-ylamine showed notable anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010).
- Antimicrobial Activity : Sulfide and sulfone derivatives of thiazol-2-ylamines, including compounds structurally related to 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, demonstrated effective antimicrobial properties against various bacterial strains (Badiger, Mulla, Khazi, & Khazi, 2013).
2. Chemical and Physical Properties
- Azo Dyes : Derivatives of (dialkylamino)thiazole dimers, which can be related to this compound, were used in synthesizing azo dyes with notable UV–VIS absorption spectra (Kim, Funabiki, Muramatsu, Shibata, Kim, Shiozaki, Hartmann, & Matsui, 2001).
- Corrosion Inhibition : Thiazoles like 4-phenylthiazole-2-amine have been studied for their potential as corrosion inhibitors, demonstrating significant efficiency in protecting copper surfaces in acidic environments (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
3. Pharmaceutical Research
- Inhibitors of Kynurenine 3-Hydroxylase : N-(4-Phenylthiazol-2-yl)benzenesulfonamides, structurally similar to this compound, were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, important for studying neuronal injury (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
4. Other Applications
- Synthesis of Sugar Derivatives : The compound was used in synthesizing new glucopyranosylthiazoles, showcasing its versatility in chemical synthesis (Darehkordi, Ramezani, & Ranjbar-Karimi, 2013).
- Kinase Inhibition : Some analogs of this compound were found to have significant inhibitory effects on cyclin-dependent kinases, suggesting potential in cancer research (Wang et al., 2004).
Wirkmechanismus
Target of Action
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine primarily targets nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype . These receptors are crucial for neurotransmission and are involved in various neural processes, including cognitive function and neuroprotection.
Mode of Action
The compound acts as an agonist at the α7 nAChRs, binding to the receptor sites and mimicking the action of acetylcholine. This binding leads to the opening of ion channels, allowing the influx of calcium ions (Ca²⁺) into the neuron . The increased intracellular calcium concentration triggers a cascade of intracellular signaling pathways.
Biochemical Pathways
Upon activation of the α7 nAChRs, several downstream signaling pathways are affected, including the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in cell survival, differentiation, and synaptic plasticity. The activation of these pathways can lead to enhanced cognitive functions and neuroprotection.
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a high affinity for the central nervous system. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route . These properties contribute to its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the activation of α7 nAChRs by this compound results in increased synaptic transmission and enhanced neuroplasticity . At the cellular level, this leads to improved cognitive functions, neuroprotection, and potentially, the alleviation of neurodegenerative symptoms.
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of this compound . For instance, extreme pH levels can lead to the degradation of the compound, while optimal temperatures ensure its stability and activity. Additionally, the presence of competing ions can affect its binding affinity to the α7 nAChRs.
Eigenschaften
IUPAC Name |
4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-14-7-3-4-8(10(5-7)15-2)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGCDEWBJMQJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353565 | |
| Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23111-45-7 | |
| Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1269203.png)
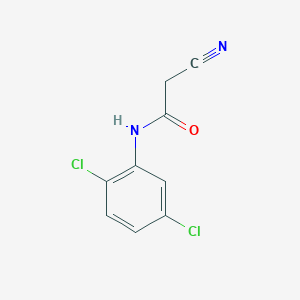
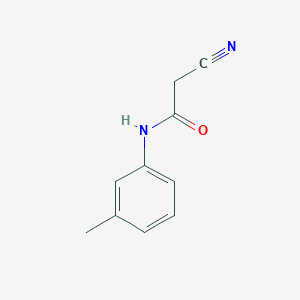
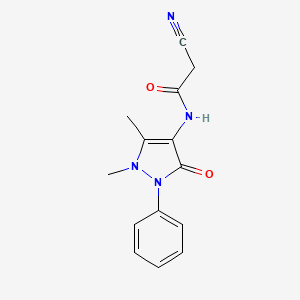
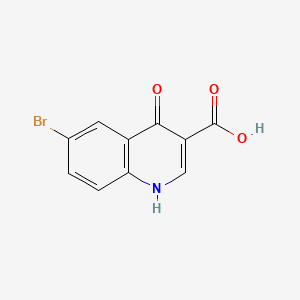
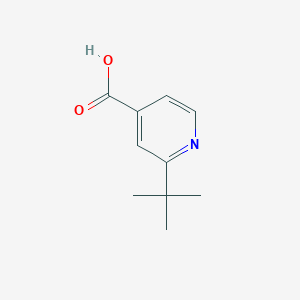
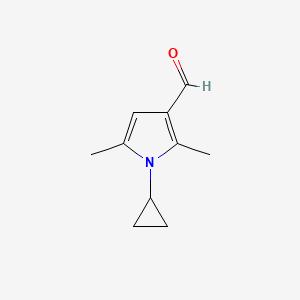
![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)
